molecular formula C11H13F3N2O2 B8182864 3-amino-N-(2-methoxyethyl)-5-(trifluoromethyl)benzamide

3-amino-N-(2-methoxyethyl)-5-(trifluoromethyl)benzamide

Cat. No.: B8182864
M. Wt: 262.23 g/mol
InChI Key: IOUNRMCWMYWOLF-UHFFFAOYSA-N
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Description

3-amino-N-(2-methoxyethyl)-5-(trifluoromethyl)benzamide is a chemical compound with the molecular formula C10H14N2O2. It is used primarily in research settings, particularly in the fields of proteomics and biochemistry . This compound is known for its unique structure, which includes an amino group, a methoxyethyl group, and a trifluoromethyl group attached to a benzamide core.

Preparation Methods

The synthesis of 3-amino-N-(2-methoxyethyl)-5-(trifluoromethyl)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Nitration: The benzene ring is nitrated to introduce a nitro group.

    Reduction: The nitro group is reduced to an amino group.

    Substitution: The amino group is then substituted with a methoxyethyl group.

    Amidation: Finally, the compound undergoes amidation to form the benzamide structure.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency .

Chemical Reactions Analysis

3-amino-N-(2-methoxyethyl)-5-(trifluoromethyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The methoxyethyl group can be substituted with other alkyl or aryl groups under appropriate conditions.

    Amidation: The benzamide group can participate in further amidation reactions to form more complex amides.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various alkylating agents . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-amino-N-(2-methoxyethyl)-5-(trifluoromethyl)benzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is used in studies involving protein interactions and enzyme activity.

    Medicine: Research into potential therapeutic applications, including drug development, is ongoing.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-amino-N-(2-methoxyethyl)-5-(trifluoromethyl)benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

3-amino-N-(2-methoxyethyl)-5-(trifluoromethyl)benzamide can be compared with other similar compounds, such as:

Properties

IUPAC Name

3-amino-N-(2-methoxyethyl)-5-(trifluoromethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13F3N2O2/c1-18-3-2-16-10(17)7-4-8(11(12,13)14)6-9(15)5-7/h4-6H,2-3,15H2,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOUNRMCWMYWOLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)C1=CC(=CC(=C1)N)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a stirred solution of N-(2-methoxyethyl)-3-nitro-5-(trifluoromethyl)benzamide (760 mg, 0.26 mmol) in EtOAc (20 mL) was added Pd on carbon (10% wt, 76 mg). The mixture was allowed to stir at rt overnight under an atmosphere of hydrogen. The mixture was diluted with EtOAc and filtered through Celite. The filtrate was evaporated and the residue was purified by column chromatography (SiO2, MeOH/DCM) to yield the title compound as a white solid (630 mg, 92%). LCMS: (FA) ES+ 263.2 (M+1)
Quantity
760 mg
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
92%

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